Biotin-PEG-amine

Overview

Description

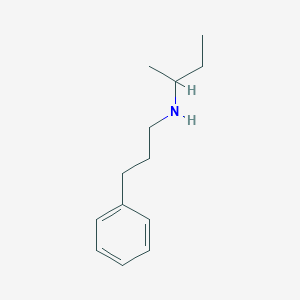

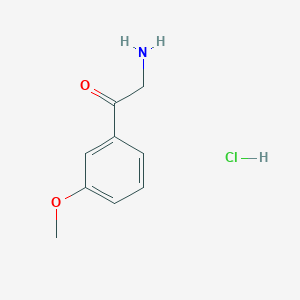

Biotin-PEG-amine, also known as Biotin PEG2 amine, is a water-soluble pegylated biotin derivative . It is used as a linker or cross-linker in biotechnology and molecular biology applications . This allows specific compounds to be attached to proteins or antibodies .

Synthesis Analysis

The primary amines of this compound can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a water-soluble carbodiimide crosslinker . EDC activates carboxyl groups to bind to the -NH2 group of the amino-biotin, forming an amide bond .

Molecular Structure Analysis

The molecular formula of this compound is C16H30N4O4S . It has a molar mass of 374.50 g·mol−1 . The IUPAC name of this compound is N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide .

Chemical Reactions Analysis

The primary amines of this compound can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the -NH2 group of the amino-biotin, forming an amide bond .

Physical and Chemical Properties Analysis

This compound is a water-soluble compound . It contains a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation via EDC and other crosslinker methods . The PEG spacer increases the solubility of the resulting complex in aqueous media .

Mechanism of Action

Target of Action

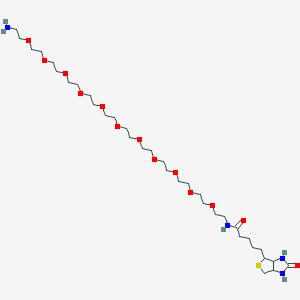

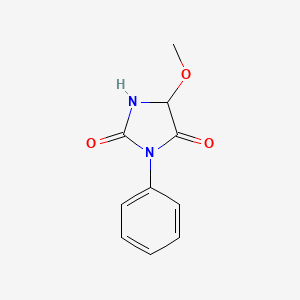

Biotin-dPEG®11-NH2, also known as Biotin-PEG-amine or Biotin-PEG11-NH3, is a medium-length, hydrophilic, water-soluble, discrete PEG biotinylation product . It primarily targets molecules containing carbonyls, carboxylic acids, and the activated esters (N-hydroxysuccinimide, 2,3,5,6-tetrafluorophenyl) of carboxylic acids .

Mode of Action

The compound contains a terminal primary amine that permits biotin labeling with precise spacing to molecules containing a free carboxylic acid or aldehyde group . The single molecular weight nature of the dPEG® spacer (44.1 Å) allows the user to precisely tailor the distance between the biotin and the target molecule in order to receive optimal binding between biotin and avidin .

Result of Action

The result of Biotin-dPEG®11-NH2’s action is the successful labeling of target molecules with biotin. This labeling can be site-specific for small peptides and small molecules, while for larger molecules such as proteins, the labeling may be more random .

Safety and Hazards

Future Directions

Biotin-PEG-amine continues to be used as a linker or cross-linker in biotechnology and molecular biology applications . Its ability to attach specific compounds to proteins or antibodies makes it a valuable tool in these fields . Future research may focus on optimizing its synthesis and exploring new applications.

Biochemical Analysis

Biochemical Properties

Biotin-dPEG®11-NH2 plays a significant role in biochemical reactions. It reacts with carbonyls, carboxylic acids, and the activated esters (N-hydroxysuccinimide, 2,3,5,6-tetrafluorophenyl) of carboxylic acids . The nature of these interactions is primarily covalent bonding, leading to the formation of stable complexes.

Molecular Mechanism

Biotin-dPEG®11-NH2 exerts its effects at the molecular level through its ability to bind to biomolecules. The terminal primary amine group in Biotin-dPEG®11-NH2 can form covalent bonds with carboxyl groups on carboxy termini, aspartate residues, or glutamate residues . This binding can lead to changes in the activity of enzymes, the conformation of proteins, and the expression of genes.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHAOSBFNWGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)

![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)

![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)